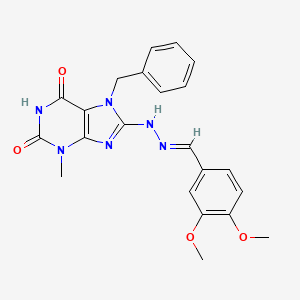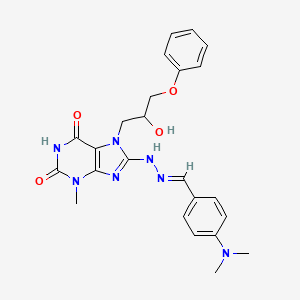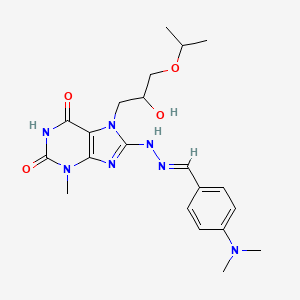![molecular formula C13H17N3O2 B6431685 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide CAS No. 61220-98-2](/img/structure/B6431685.png)
2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide” appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . Morpholine is a heterocyclic organic compound, featuring both amine and ether functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide involves the condensation of morpholine-4-carboxylic acid hydrazide with benzaldehyde followed by cyclization with acetic anhydride.", "Starting Materials": [ "Morpholine-4-carboxylic acid hydrazide", "Benzaldehyde", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1 equivalent of morpholine-4-carboxylic acid hydrazide in ethanol.", "Step 2: Add 1 equivalent of benzaldehyde to the solution and stir for 30 minutes at room temperature.", "Step 3: Add 1 equivalent of sodium acetate to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with ethanol.", "Step 5: Dissolve the solid in acetic anhydride and heat the solution to reflux for 2 hours.", "Step 6: Cool the solution to room temperature and add water to precipitate the product.", "Step 7: Filter the solid and wash with water to obtain the final product." ] } | |
CAS-Nummer |
61220-98-2 |
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
N-[(Z)-benzylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H17N3O2/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10- |
InChI-Schlüssel |
GODLAISLBYYNAD-UVTDQMKNSA-N |
Isomerische SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2 |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
Kanonische SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC=C2 |
Löslichkeit |
= [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B6431610.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-N'-[(E)-(3-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B6431617.png)

![N'-[7-(diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]benzohydrazide](/img/structure/B6431634.png)
![2-chloro-6-fluoro-N-({N'-[(1E)-(5-methylfuran-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431636.png)
![(E)-2-amino-1-((pyridin-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431643.png)
![3,5-dimethoxy-N-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431649.png)
![2-phenoxy-N-({N'-[(1E)-[4-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B6431654.png)


![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6431687.png)
![2-bromo-N-{5-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6431688.png)
![N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6431694.png)
![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6431701.png)
